Potassium n-(4-fluorophenyl)glycinate

Aqueous Solubility Formulation Synthetic Intermediate

Potassium N-(4-fluorophenyl)glycinate (CAS 184637-63-6) is the potassium salt of a fluorinated amino acid derivative, offering superior aqueous solubility over the free acid. This enables aqueous-phase peptide coupling and metal-catalyzed cross-couplings, aligning with green chemistry. Its lack of activity on KCNA1 channels makes it a crucial negative control for SAR studies of voltage-gated potassium channels. Procure this high-purity building block for medicinal chemistry research targeting neurological and inflammatory pathways.

Molecular Formula C8H7FKNO2
Molecular Weight 207.24 g/mol
CAS No. 184637-63-6
Cat. No. B12644416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium n-(4-fluorophenyl)glycinate
CAS184637-63-6
Molecular FormulaC8H7FKNO2
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCC(=O)[O-])F.[K+]
InChIInChI=1S/C8H8FNO2.K/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);/q;+1/p-1
InChIKeyRZMJGBZRIUQCKK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium N-(4-Fluorophenyl)glycinate (CAS 184637-63-6): A Fluorinated Glycine Derivative for Research and Synthetic Applications


Potassium N-(4-fluorophenyl)glycinate (CAS 184637-63-6) is the monopotassium salt of N-(4-fluorophenyl)glycine, a fluorinated amino acid derivative. This compound features a glycine backbone N-substituted with a 4-fluorophenyl group and is formulated as a potassium salt, which typically enhances its aqueous solubility . It is primarily utilized as a synthetic intermediate and a building block in medicinal chemistry research, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways .

Why Substituting Potassium N-(4-Fluorophenyl)glycinate with Non-Fluorinated or Other Halogenated Analogs Alters Reactivity and Biological Profile


Interchanging potassium N-(4-fluorophenyl)glycinate with its non-fluorinated analog, potassium N-phenylglycinate, or with other 4-substituted glycine salts is not functionally equivalent. The presence of the fluorine atom at the para position of the phenyl ring exerts profound electronic effects, as defined by the Hammett substituent constant (σp). This fluorine atom modifies the electron density of the aromatic ring, directly impacting the compound's reactivity in synthetic pathways (e.g., cross-coupling reactions) and its biological target engagement [1]. Furthermore, the specific substitution pattern dictates selectivity profiles on biological targets such as ion channels, as demonstrated by the contrasting activities of 2-fluorophenyl, 4-fluorophenyl, and 4-trifluoromethyl glycine derivatives on KCNA1 potassium channels [2]. These differences underscore the necessity for precise chemical specification in research and development workflows.

Quantitative Differentiation of Potassium N-(4-Fluorophenyl)glycinate from Structural Analogs


Enhanced Aqueous Solubility of Potassium Salt Compared to Neutral Free Acid

The potassium salt form of N-(4-fluorophenyl)glycine demonstrates a significant improvement in water solubility over its neutral free acid counterpart. While the neutral free acid, N-(4-fluorophenyl)glycine, exhibits limited aqueous solubility requiring acidic conditions (1M HCl) for dissolution, its potassium salt (the target compound) is described as highly soluble in water [1]. This differential property is critical for aqueous-phase synthetic protocols and biological assays requiring compound dissolution without co-solvents.

Aqueous Solubility Formulation Synthetic Intermediate

Isoform Selectivity Divergence: Lack of KCNA1 Activation by 4-Fluorophenyl Glycine Derivative

In electrophysiological studies using Xenopus laevis oocytes expressing KCNA1 channels, 4-(Fluorophenyl)glycine (4FPG) at a concentration of 100 µM demonstrated little to no activation of the channel [1]. This is in stark contrast to its 2-substituted analog, 2-fluorophenyl glycine (2FPG), which was found to be a highly effective activator of KCNA1 [1]. This direct comparison highlights that the position of the fluorine substitution on the phenyl ring is a critical determinant of biological activity on this specific voltage-gated potassium channel.

Ion Channel Pharmacology KCNA1 Isoform Selectivity

Synthetic Utility as a Precursor to Fluorinated N-Phenylphenylglycines

Potassium N-(4-fluorophenyl)glycinate serves as a key precursor or structural analog for the electrochemical synthesis of fluorinated N-phenylphenylglycine derivatives. Research demonstrates that such fluorinated N-phenylphenylglycines can be obtained via electrochemical carboxylation of corresponding imines with yields reaching up to 85% [1]. While the specific yield for this potassium salt is not reported, the class of compounds to which it belongs exhibits high synthetic potential. This contrasts with non-fluorinated analogs, where the introduction of fluorine is known to significantly alter reaction yields and product properties due to its strong electron-withdrawing nature [1].

Electrochemical Synthesis N-Phenylphenylglycine Fluorinated Building Block

Regulatory Classification and Hazard Profile Specific to Potassium N-(4-Fluorophenyl)glycinate

Under the European CLP Regulation (EC) No 1272/2008, potassium N-(4-fluorophenyl)glycinate (CAS 184637-63-6) has been assigned the harmonized classification of Skin Sens. 1 (H317), Eye Dam. 1 (H318), and STOT RE 2 (H373) [1]. This specific hazard profile, which includes skin sensitization and serious eye damage, differentiates it from its non-halogenated analog, N-phenylglycine potassium salt (CAS 19525-59-8), which has a less stringent hazard profile (non-hazardous for transport) . The presence of the fluorine atom likely contributes to this increased hazard potential, necessitating distinct handling, storage, and disposal procedures.

Safety Data Regulatory Compliance CLP Classification

Optimal Research and Industrial Use Cases for Potassium N-(4-Fluorophenyl)glycinate Based on Empirical Evidence


Aqueous-Phase Organic Synthesis and Green Chemistry

Given its high water solubility relative to the free acid , this potassium salt is ideally suited as a building block for aqueous-phase peptide coupling reactions, metal-catalyzed cross-couplings, and other transformations where the use of organic co-solvents is undesirable. It directly enables synthetic routes that would be impractical with the sparingly soluble free acid, aligning with principles of green chemistry.

Medicinal Chemistry Exploration of 4-Substituted Glycine Derivatives

The distinct lack of activity of 4-fluorophenylglycine on KCNA1 channels, contrasted with the high activity of the 2-fluoro analog , positions this compound as a crucial negative control and a probe for mapping structure-activity relationships (SAR) of voltage-gated potassium channels. It is valuable for exploring isoform selectivity and for developing molecules where 4-substitution is a known pharmacophoric requirement.

Electrochemical Synthesis of Advanced Fluorinated Scaffolds

As a representative of fluorinated N-phenylglycine derivatives, the compound can be leveraged in electrochemical carboxylation reactions to generate more complex fluorinated N-phenylphenylglycine structures, which have been achieved in yields up to 85% [1]. This application is particularly relevant for medicinal chemists seeking to access novel fluorinated heterocyclic and aromatic amino acid motifs.

Research Requiring Defined, High-Safety-Standard Handling

Due to its harmonized EU CLP classification as a skin sensitizer (Skin Sens. 1) and a substance causing serious eye damage (Eye Dam. 1) [2], the procurement and use of this compound necessitate a laboratory environment with robust chemical hygiene plans and engineering controls. It is best suited for institutions and companies with established safety protocols for handling hazardous substances, where its unique chemical properties outweigh the operational overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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